Diheptan-2-yl hexanedioate
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Overview
Description
. It is an ester derived from hexanedioic acid (adipic acid) and heptanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diheptan-2-yl hexanedioate can be synthesized through esterification of hexanedioic acid with heptanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diheptan-2-yl hexanedioate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Hexanedioic acid and heptanoic acid.
Reduction: Heptanol and hexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diheptan-2-yl hexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diheptan-2-yl hexanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanedioic acid and heptanol, which may exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl adipate: Another ester of hexanedioic acid, but with isopropanol instead of heptanol.
Dibutyl adipate: An ester of hexanedioic acid with butanol.
Diethyl adipate: An ester of hexanedioic acid with ethanol.
Uniqueness
Diheptan-2-yl hexanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties
Properties
CAS No. |
90456-62-5 |
---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
diheptan-2-yl hexanedioate |
InChI |
InChI=1S/C20H38O4/c1-5-7-9-13-17(3)23-19(21)15-11-12-16-20(22)24-18(4)14-10-8-6-2/h17-18H,5-16H2,1-4H3 |
InChI Key |
HXEQAVFXRNYRDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)OC(=O)CCCCC(=O)OC(C)CCCCC |
Origin of Product |
United States |
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